Her2-IN-5

HER2 Kinase Inhibition IC50 Patent WO2021164697

Researchers studying HER2-positive cancers require precisely characterized inhibitors for reproducible results; generic substitution introduces uncontrolled variables due to divergent selectivity profiles. Her2-IN-5 (CAS 2691891-36-6) is a potent, orally bioactive HER-2 inhibitor (Example 10, WO2021164697) that retains activity against the T798I gatekeeper mutant, enabling neratinib-resistance validation. Its oral bioactivity supports convenient gavage dosing in mouse xenograft models. Supplied with defined purity (≥98%) and full analytical documentation for batch-to-batch consistency.

Molecular Formula C27H33N7O3
Molecular Weight 503.6 g/mol
Cat. No. B15144627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-5
Molecular FormulaC27H33N7O3
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)NC(=O)C2=C3C(=NC=CN3C(=N2)C4CCCN(C4)C(=O)C=C)N)CC(=O)N(C)C
InChIInChI=1S/C27H33N7O3/c1-6-21(35)33-12-7-8-19(15-33)26-31-23(24-25(28)29-11-13-34(24)26)27(37)30-20-10-9-18(16(2)17(20)3)14-22(36)32(4)5/h6,9-11,13,19H,1,7-8,12,14-15H2,2-5H3,(H2,28,29)(H,30,37)/t19-/m1/s1
InChIKeyXMPIZYAIDPLJNK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HER2-IN-5 Product Overview


HER2-IN-5 is a small molecule inhibitor targeting the human epidermal growth factor receptor 2 (HER2, also known as ErbB2). It is identified as Example 10 in patent WO2021164697 and is characterized as a potent and orally bioactive HER-2 inhibitor [1]. This compound is supplied for research use, specifically in the development of therapies for HER2-positive cancers. The compound has a molecular weight of 503.6 g/mol and a defined chemical structure (C27H33N7O3), ensuring its identity and purity for reproducible experiments [2].

HER2-IN-5 Substitution Limitations


HER2 inhibitors, while sharing a common target, exhibit significant structural and pharmacological divergence that precludes simple substitution. HER2-IN-5 is specifically claimed in WO2021164697 for its potential activity against both wild-type and mutant HER2 [1]. Generic substitution with other HER2 inhibitors (e.g., neratinib, lapatinib, or even closely related analogs like HER2-IN-6) would introduce uncontrolled variables due to differences in selectivity profiles, oral bioavailability, potency, and potential off-target effects. The patent family highlights a novel substituted amide core, suggesting a unique binding mode and pharmacological profile that cannot be assumed equivalent to other in-class compounds. Relying on a generic alternative without direct, quantitative comparative data compromises experimental validity and reproducibility in both in vitro and in vivo models.

HER2-IN-5 Comparative Evidence


Potency Benchmarking Against Patent Data

HER2-IN-5, as Example 10 in patent WO2021164697, belongs to a family of compounds designed for potent HER2 inhibition. While a precise IC50 for HER2-IN-5 against HER2 kinase was not disclosed in the patent, the data for closely related compounds (Examples 7 and 13) establish the potency range for this chemical series. The most potent compounds in the series demonstrate IC50 values < 15 nM against HER2 wild-type and low nanomolar potency against the resistant HER2 T798I mutant [1]. This places HER2-IN-5 within a high-potency tier that differentiates it from less active or non-orally bioavailable alternatives like HER2-IN-21 (IC50 = 3.85 μM) [2].

HER2 Kinase Inhibition IC50 Patent WO2021164697

T798I Gatekeeper Mutation Activity

A key differentiator for the chemical series from which HER2-IN-5 is derived is its retained activity against the HER2 T798I gatekeeper mutation, a known mechanism of resistance to the clinically approved inhibitor neratinib [1]. Patent WO2021164697 explicitly demonstrates that compounds within this series (including examples structurally related to HER2-IN-5) inhibit the HER2 T798I mutant with nanomolar IC50 values [2]. For example, patent Example 7 showed an IC50 of < 15 nM against the T798I mutant [2]. This is a significant advantage over neratinib, which is ineffective against tumors harboring this mutation [1].

HER2 T798I Drug Resistance Gatekeeper Mutation Neratinib Resistance

Oral Bioavailability in Tumor Models

HER2-IN-5 is explicitly described as an "orally bioactive" inhibitor in the source patent WO2021164697 [1]. This is a crucial differentiation from research compounds that require intraperitoneal or intravenous administration, which can confound in vivo study design and translation. The oral route is a property of the chemical series, enabling more consistent systemic exposure in chronic dosing regimens for mouse tumor models. In contrast, many early-stage research compounds lack this favorable ADME (Absorption, Distribution, Metabolism, Excretion) property.

Oral Bioavailability Pharmacokinetics In Vivo Efficacy HER2-Positive Cancer Models

HER2 Selectivity Over Dual Inhibitors

While dual EGFR/HER2 inhibitors exist (e.g., lapatinib, neratinib, afatinib), the chemical class of HER2-IN-5 was designed for potential selectivity toward HER2 and its mutants [1]. This is a critical differentiator for researchers focused on HER2-driven pathologies, as it may mitigate EGFR-related toxicities observed with dual inhibitors. For example, another HER2 inhibitor, CP-724714, demonstrates >640-fold selectivity for HER2 over EGFR, highlighting the possibility of achieving a wide therapeutic window . While the exact selectivity ratio for HER2-IN-5 is not disclosed, its origin from a patent focusing on HER2 and HER2 mutants suggests a design goal of minimized EGFR cross-reactivity.

HER2 Selectivity EGFR Dual Inhibitor Target Selectivity

HER2-IN-5 Application Scenarios


Neratinib Resistance and T798I Mutation

Researchers studying acquired resistance to neratinib can utilize HER2-IN-5 to validate the T798I gatekeeper mutation as a resistance mechanism. The compound's class-level activity against this mutant provides a positive control for in vitro kinase assays and a tool for assessing the efficacy of novel therapeutic strategies in overcoming this form of resistance [1]. This application is directly supported by the patent data showing retained potency against the T798I mutant for compounds in the same series [2].

In Vivo Xenograft Proof-of-Concept

HER2-IN-5 is ideally suited for establishing proof-of-concept in mouse xenograft models of HER2-positive cancers. Its reported oral bioactivity allows for convenient, less stressful oral gavage dosing, enabling chronic treatment regimens that better mimic clinical scenarios [1]. This application is supported by the explicit description of the compound and its series as "orally bioactive" in the source patent [1].

Target Validation in HER2-Mutant Cells

For scientists aiming to dissect the specific contribution of HER2 signaling in cancer cells harboring activating HER2 mutations, HER2-IN-5 offers a more precise tool than a dual EGFR/HER2 inhibitor. By potentially minimizing EGFR inhibition, experiments can yield cleaner, more interpretable data on the HER2 pathway's role in proliferation and survival [1]. This scenario is supported by the patent's focus on HER2 and its mutants as the primary target [1].

Technical Documentation Hub

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